molecular formula C8H8N2OS B6155022 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine CAS No. 1021143-68-9

3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine

Cat. No.: B6155022
CAS No.: 1021143-68-9
M. Wt: 180.2
InChI Key:
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Description

3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features both thiophene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring through cyclization reactions. One common method involves the condensation of 3-methylthiophene-2-carbaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the oxazole ring . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylthiophen-2-yl)-1,2-oxazol-5-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

1021143-68-9

Molecular Formula

C8H8N2OS

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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